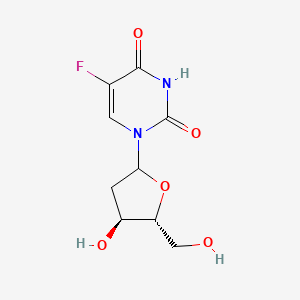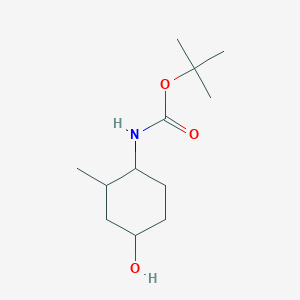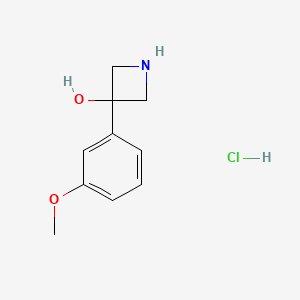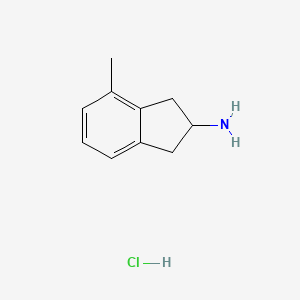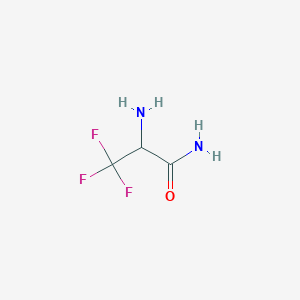![molecular formula C6H9ClO2S B13563046 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound belonging to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional cyclic structure, which imparts distinct physicochemical properties. The compound is characterized by a sulfonyl chloride functional group attached to a bicyclo[1.1.1]pentane core, which is further substituted with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Major products are sulfonic acids.
Reduction Reactions: Major products are sulfinic acids.
科学的研究の応用
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The bicyclo[1.1.1]pentane core provides a rigid and sterically demanding framework, influencing the reactivity and selectivity of the compound in chemical reactions .
類似化合物との比較
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, known for its high strain and unique properties.
1,3-Difunctionalized Bicyclo[1.1.1]pentane Derivatives: These compounds have similar structural features and reactivity patterns.
Uniqueness: 3-Methylbicyclo[111]pentane-1-sulfonyl chloride stands out due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives
特性
分子式 |
C6H9ClO2S |
|---|---|
分子量 |
180.65 g/mol |
IUPAC名 |
3-methylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c1-5-2-6(3-5,4-5)10(7,8)9/h2-4H2,1H3 |
InChIキー |
MYVRCJXVLQRFQM-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


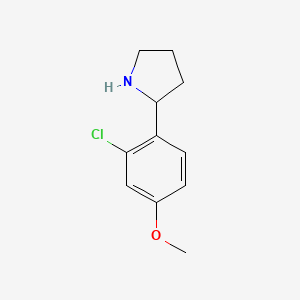
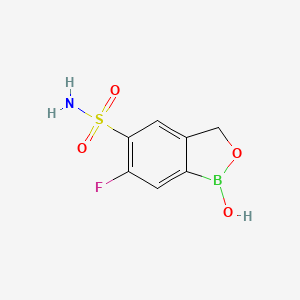
![4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13562994.png)
![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)
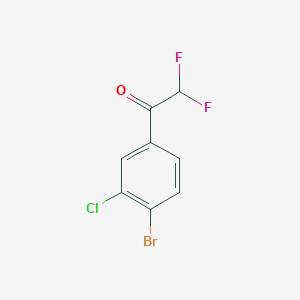
amino}acetic acid](/img/structure/B13563005.png)
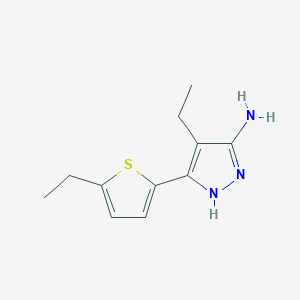
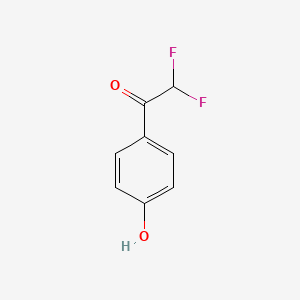
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
